5-(N,N-Dibenzylglycyl)salicylamide
CAS No.: 30566-92-8
Cat. No.: VC21342091
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 30566-92-8 |
---|---|
Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide |
Standard InChI | InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28) |
Standard InChI Key | DNLPQXRWAKCKPX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N |
Appearance | Solid |
Melting Point | 168 °C |
Chemical Properties and Structure
5-(N,N-Dibenzylglycyl)salicylamide is an organic compound with distinctive physicochemical properties that contribute to its pharmaceutical relevance. The compound's detailed properties are presented in Table 1.
Basic Chemical Characteristics
Property | Value |
---|---|
CAS Number | 30566-92-8 |
Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.43 |
EINECS | 250-244-9 |
Melting Point | 168 °C |
Boiling Point | 503.44 °C (estimated) |
Density | 1.2085 g/cm³ (estimated) |
Refractive Index | 1.6300 (estimated) |
pKa | 6.27±0.20 (Predicted) |
Physical Appearance | Light beige or white powder |
The compound features a complex molecular structure with two benzyl groups attached to a nitrogen atom, creating the dibenzylamine moiety. This structure contributes to its specific reactivity patterns and stability characteristics. The presence of the salicylamide group provides important functional properties that make it suitable as an intermediate in pharmaceutical synthesis .
Nomenclature and Identification
5-(N,N-Dibenzylglycyl)salicylamide is known by multiple synonyms in chemical literature and pharmaceutical manufacturing. These alternative names often appear in research publications, patents, and commercial product listings, as detailed in Table 2.
Common Synonyms |
---|
5-(N,N-dibenzylamino)acetylsalicylamide |
Labetalol Impurity 1 |
Labetalol Impurity 2 |
5-(N,N-Dibenzylacetyl)Salicylamide |
5-N,N-Dibenzylglycyl |
5-[[Bis(phenylmethyl)amino]acetyl]-2-hydroxybenzamide |
Dibenzylglycyl salicylamide |
These multiple designations reflect the compound's significance across different contexts in pharmaceutical development and quality control processes, particularly as a known impurity or intermediate in labetalol production .
Synthesis and Preparation Methods
The industrial preparation of 5-(N,N-Dibenzylglycyl)salicylamide involves precise chemical processes optimized for high yield and purity. Several methods have been developed, with variations in reagents, conditions, and purification techniques.
Standard Preparation Method
The most commonly employed method for synthesizing 5-(N,N-Dibenzylglycyl)salicylamide involves the reaction between dibenzylamine and 5-(bromoacetyl)salicylamide. This process typically requires:
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Mixing dibenzylamine and 5-(bromoacetyl)salicylamide with a molar ratio greater than or equal to 2
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Using methanol and water as solvents
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Conducting the reaction under reflux conditions at temperatures below 40°C
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Centrifuging to obtain a crude product
This method provides several advantages, including simple preparation procedures, feasibility for industrial production, high product yield, and superior purity levels .
Detailed Synthesis Protocol
A more detailed protocol from patent literature describes specific quantities and conditions:
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Under normal pressure, 800 kg of methanol and 400 kg of water are added to an amination kettle
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258 kg of 5-bromoacetyl salicylamide (5-BrASA) product is added
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Temperature is maintained below 40°C during cooling
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A mixed liquid of 405 kg of dibenzylamine and 400 kg of methanol is added dropwise
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The mixture is refluxed at 65°C for 2 hours
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After cooling to room temperature, the solution is centrifuged to obtain crude 5-DNSA
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The crude product is transferred to a refining kettle with 1000 kg of ethyl acetate
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The mixture is heated with steam at 75°C and refluxed for 5 hours
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After cooling to normal temperature, the product is centrifuged and vacuum-dried at 100°C
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This process yields approximately 305 kg of 5-DNSA product (85% yield)
The methanol and dibenzylamine from the mother liquor can be recovered through distillation, making the process economically favorable for industrial production .
Raw Materials Requirements
The synthesis requires specific raw materials, as outlined in Table 3.
Raw Material |
---|
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-phenyl |
2,2-Dimethyl-1,3-benzoxazin-4-one |
Labeint-A9 |
5-Bromoacetyl salicylamide |
Dibenzylamine |
Salicylamide |
The availability and quality of these raw materials significantly influence the efficiency of the synthesis process and the purity of the final product .
Applications and Uses
5-(N,N-Dibenzylglycyl)salicylamide serves multiple functions in pharmaceutical development and research applications. Its versatility makes it valuable across different segments of the chemical and pharmaceutical industries.
Pharmaceutical Intermediate
The primary application of 5-(N,N-Dibenzylglycyl)salicylamide is as an intermediate in the synthesis of cardiovascular medications, particularly labetalol hydrochloride (Trandate). Labetalol is a dual alpha and beta-adrenergic receptor blocking agent used in the treatment of hypertension .
The compound plays a critical role in establishing the core structure needed for labetalol's pharmacological activity. Its chemical structure allows for specific modifications that ultimately lead to the desired therapeutic properties in the final drug product .
Research and Development Applications
Beyond its role in established pharmaceutical production, 5-(N,N-Dibenzylglycyl)salicylamide is utilized in various research contexts:
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As a reference standard in analytical chemistry
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In drug discovery programs exploring new therapeutic agents
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For structure-activity relationship studies in medicinal chemistry
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As a building block in combinatorial chemistry approaches
These research applications contribute to the compound's significance in advancing pharmaceutical sciences and drug development technologies.
Market Analysis and Trends
The market for 5-(N,N-Dibenzylglycyl)salicylamide demonstrates positive growth trends driven by multiple factors in the pharmaceutical and fine chemicals industries.
Market Size and Growth Projections
Current market data indicates substantial growth potential for 5-(N,N-Dibenzylglycyl)salicylamide, as summarized in Table 4.
Market Indicators | Values |
---|---|
Market Value (2022) | USD 0.25 Billion |
Projected Market Value (2030) | USD 0.45 Billion |
CAGR (Forecast Period) | 5.1% |
This growth trajectory reflects increasing demand from pharmaceutical manufacturers and research institutions, especially as cardiovascular treatments continue to represent a significant segment of the global pharmaceutical market .
Drivers of Market Growth
Several factors contribute to the expanding market for 5-(N,N-Dibenzylglycyl)salicylamide:
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Rising investments in pharmaceutical research and development
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Growing emphasis on personalized medicine approaches
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Advancements in synthetic methodology improving production efficiency
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Increasing demand for high-purity research chemicals
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Expansion of pharmaceutical manufacturing in emerging economies
The compound's role in producing labetalol, which continues to be an important treatment option for hypertension, ensures sustained demand in pharmaceutical manufacturing .
Competitive Landscape
The market features several key players specializing in the production of fine chemicals and pharmaceutical intermediates. Companies like Syntor Fine Chemicals Ltd have established themselves through innovations in manufacturing processes that enhance product quality while reducing production costs .
The competitive environment is characterized by:
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Focus on proprietary production methods to improve yield and purity
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Investments in quality control systems to meet pharmaceutical standards
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Expansion of production capacity to address growing demand
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Research collaborations to develop improved synthetic routes
These competitive dynamics continue to drive improvements in production efficiency and product quality across the industry.
Research Findings and Quality Considerations
Scientific research on 5-(N,N-Dibenzylglycyl)salicylamide has yielded important insights regarding its synthesis optimization, quality parameters, and potential applications.
Synthesis Optimization
Research has focused on improving the efficiency and environmental sustainability of 5-(N,N-Dibenzylglycyl)salicylamide synthesis. Key findings include:
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The optimal molar ratio of dibenzylamine to 5-(bromoacetyl)salicylamide has been established at greater than or equal to 2:1, which maximizes yield while minimizing side reactions
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Temperature control below 40°C during the initial reaction phase is critical for maintaining product quality
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The use of methanol/water solvent systems provides superior results compared to alternative solvents
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Ethyl acetate has proven to be the most effective solvent for purification, resulting in products with high purity levels
These optimizations have contributed to more cost-effective and environmentally responsible manufacturing processes.
Quality Parameters and Specifications
Research has established important quality parameters for 5-(N,N-Dibenzylglycyl)salicylamide, particularly when used as a pharmaceutical intermediate. High-quality product specifications typically include:
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Appearance: White to light beige powder
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Melting point: 167-169°C
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Maximum impurity levels:
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5-Bromoacetylsalicylic acid: ≤0.05%
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Methyl 5-(N,N-dibenzylaminoacetyl)salicylate: ≤0.02%
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Other individual impurities: ≤0.10%
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These specifications ensure that the compound meets the stringent requirements for pharmaceutical production, particularly as an intermediate for active pharmaceutical ingredients.
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